

(R)-Dtbm-segphos (CAS RN: 566940-03-2): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (R)-Dtbm-segphos

Cat. No.: B3029178

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(R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole, commonly known as **(R)-Dtbm-segphos**, is a highly effective and widely utilized chiral phosphine ligand in the field of asymmetric catalysis. Its unique structural framework, characterized by a rigid biphenyl backbone and bulky electron-donating substituents, imparts exceptional levels of enantioselectivity and catalytic activity in a diverse range of chemical transformations. This technical guide provides an in-depth overview of the properties, synthesis, and applications of **(R)-Dtbm-segphos**, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Physicochemical Properties

(R)-Dtbm-segphos is a white to off-white crystalline powder that is sensitive to air and should be stored under an inert atmosphere.^[1] Its bulky di-tert-butyl-methoxyphenyl groups create a sterically demanding and electron-rich environment around the metal center, which is crucial for its high performance in asymmetric catalysis.^{[2][3]}

Property	Value	Reference
CAS Number	566940-03-2	[4] [5] [6] [7]
Molecular Formula	C ₇₄ H ₁₀₀ O ₈ P ₂	[4] [5] [7]
Molecular Weight	1179.53 g/mol	[4] [5] [7]
Appearance	White to almost white crystalline powder	[1]
Storage	Store at 4°C, protect from light, under nitrogen	[4]
Purity	≥98%	[4] [5]

Synthesis of (R)-Dtbm-segphos Metal Complexes

The efficacy of **(R)-Dtbm-segphos** is realized through its coordination to various transition metals. The synthesis of these metal-ligand complexes is a critical step in their application. Below are detailed protocols for the preparation of representative nickel and palladium complexes.

Synthesis of [(R)-DTBM-SEGPHOS]NiCl₂

This protocol describes the synthesis of the nickel(II) chloride complex of **(R)-Dtbm-segphos**.

Experimental Protocol:

- An oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar is charged with **(R)-DTBM-SEGPHOS** (1.00 g, 0.85 mmol, 1 equiv) and NiCl₂ (110 mg, 0.85 mmol, 1 equiv).
[\[8\]](#)
- Acetonitrile (15 mL) is added to the flask.[\[8\]](#)
- A reflux condenser is attached, and the system is purged with N₂ for 5 minutes, then sealed with an N₂-filled balloon.
- The reaction mixture is heated to reflux in an oil bath and stirred for 16 hours.[\[8\]](#)

- While the mixture is still warm, the contents are poured over a pad of Celite® (25 g) wetted with acetonitrile (70 mL) in a filter funnel.
- The Celite® is washed with acetonitrile (300 mL) until the filtrate runs clear.
- The filtrate is concentrated on a rotary evaporator (30 °C, 12 mmHg).
- The resulting solid is dissolved in dichloromethane (20 mL), transferred to a vial, and concentrated again.
- The solid is broken up with a spatula and dried under high vacuum (0.1 mmHg) for 4 hours to yield **[(R)-DTBM-SEGPPOS]NiCl₂** as a fine dark green-black powder (1.10 g, 99% yield).
[8]

Synthesis of Pd((R)-DTBM-SEGphos)Cl₂

This protocol outlines the preparation of the palladium(II) chloride complex.

Experimental Protocol:

- To a dry flask, add [Pd(π-cinnamyl)Cl]₂ (518.3 mg, 1 mmol) and **(R)-DTBM-SEGPPOS** (2.4077 g, 2 mmol).
- Add THF (50 mL) under a nitrogen atmosphere.
- Stir the mixture at room temperature for 6 hours.
- Remove the THF via evaporation.
- Recrystallize the resulting solid from a mixture of CH₂Cl₂ and n-hexane to afford the purified Pd((R)-DTBM-SEGphos)Cl₂ complex.

Applications in Asymmetric Catalysis

(R)-Dtbm-segphos has demonstrated exceptional performance in a multitude of asymmetric reactions, consistently delivering high yields and enantioselectivities. Its applications span across catalysis with various metals, including ruthenium, palladium, rhodium, copper, and gold.

Ruthenium-Catalyzed Asymmetric Hydrogenation

Complexes of **(R)-Dtbm-segphos** with ruthenium are highly effective for the asymmetric hydrogenation of a wide array of substrates, including ketones and olefins. The bulky ligand structure creates a well-defined chiral pocket that directs the approach of hydrogen to the substrate with high facial selectivity.

Ru-Catalyzed Asymmetric Hydrogenation of Pyridine-Pyrroline Trisubstituted Alkenes:

A study on the asymmetric hydrogenation of pyridine-pyrroline trisubstituted alkenes using a Ru-DTBM-segphos catalyst revealed high efficiency and enantioselectivity.^{[9][10]} Kinetic, spectroscopic, and computational studies suggest that the addition of H₂ is the rate-determining step, while alkene insertion is the enantio-determining step.^{[9][10]}

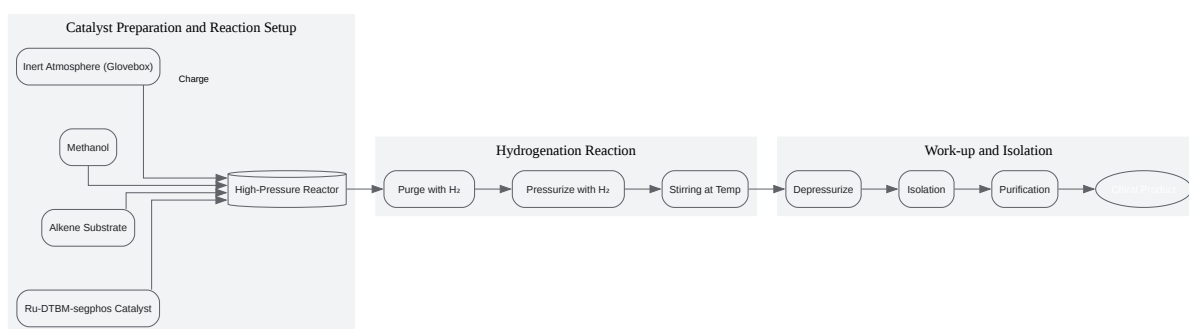
Substrate	Product	Catalyst Loading (mol%)	Yield (%)	ee (%)
Pyridine-pyrroline trisubstituted alkenes	Chiral pyridine-pyrrolidine derivatives	2	High	up to 96

Experimental Protocol: General Procedure for Ru-Catalyzed Asymmetric Hydrogenation of 2-Pyridyl-Substituted Alkenes

- In a glovebox, a high-pressure reactor is charged with the Ru-DTBM-segphos catalyst (2 mol%).
- The pyridine-pyrroline trisubstituted alkene substrate is added.
- Methanol is added as the solvent.
- The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.
- The reaction is pressurized with hydrogen and stirred at the appropriate temperature and time.

- Upon completion, the reactor is depressurized, and the product is isolated and purified.

Workflow for Ruthenium-Catalyzed Asymmetric Hydrogenation



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Caption: General workflow for Ru-catalyzed asymmetric hydrogenation.

Palladium-Catalyzed Kinetic Resolution

The palladium complex of **(R)-Dtbm-segphos** is an excellent pre-catalyst for the kinetic resolution of tertiary propargylic alcohols.^[11] This method allows for the synthesis of both optically active tertiary propargylic alcohols and tetrasubstituted 2,3-allenoic acids with high enantioselectivities.^[11]

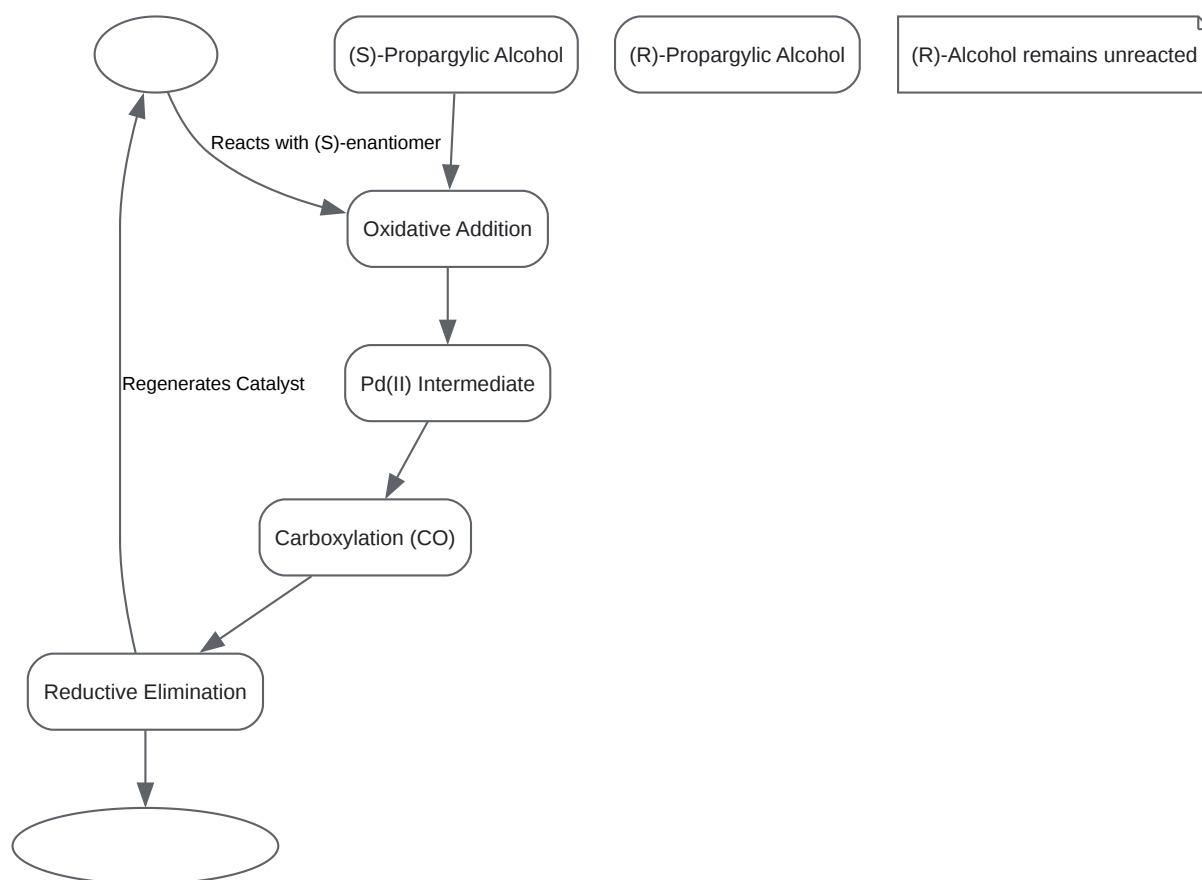
Kinetic Resolution of Tertiary Propargylic Alcohols:

Substrate	Product	Catalyst	Yield (%)	ee (%)
Racemic tertiary propargylic alcohols	Chiral tertiary propargylic alcohols and 2,3-allenoic acids	$\text{Pd}((\text{R})\text{-DTBM-SEGphos})\text{Cl}_2$	Good	Excellent

Experimental Protocol: Pd-Catalyzed Kinetic Resolution of Tertiary Propargylic Alcohols

- In a Schlenk tube, combine the racemic tertiary propargylic alcohol, $\text{Pd}((\text{R})\text{-DTBM-SEGphos})\text{Cl}_2$, and a suitable solvent.
- The reaction is carried out under a carbon monoxide atmosphere.
- The mixture is stirred at a specific temperature for a designated time.
- The reaction is quenched, and the products (the unreacted alcohol and the allenoic acid) are separated and purified.

Catalytic Cycle for Palladium-Catalyzed Kinetic Resolution



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Caption: Proposed catalytic cycle for Pd-catalyzed kinetic resolution.

Rhodium-Catalyzed Asymmetric C-H Activation

(R)-Dtbm-segphos has been successfully employed in rhodium-catalyzed enantioselective C-H activation reactions. For instance, it has been used in the enantioselective silylation of cyclopropyl C-H bonds, yielding products with high enantiomeric excess. The bulky nature of the ligand is critical for achieving both high reactivity and selectivity in these transformations.

Copper-Catalyzed Asymmetric Reactions

In combination with copper salts, **(R)-Dtbm-segphos** catalyzes a variety of asymmetric transformations, including conjugate additions and hydrosilylations, with excellent enantioselectivities.

Substrate Scope of Copper-Catalyzed Hydroaminocarbonylation of Alkenes:

Alkene Substrate	Amine Source	Catalyst System	Yield (%)	ee (%)
Various unactivated alkenes	O-Benzoyl-N,N-dibenzylhydroxyl amine	Cu(OAc) ₂ / (R)-DTBM-Segphos	Varies	Varies

Gold-Catalyzed Asymmetric Reactions

(R)-Dtbm-segphos has also found utility in gold-catalyzed asymmetric reactions, such as the cyclopropanation of propargyl esters.

Conclusion

(R)-Dtbm-segphos is a privileged chiral ligand that has proven to be indispensable in the field of asymmetric catalysis. Its robust structure and unique electronic properties enable a wide range of transition metal-catalyzed reactions to proceed with exceptional levels of enantioselectivity and efficiency. The detailed protocols and comprehensive data presented in this guide underscore its versatility and reliability, making it a valuable tool for researchers and professionals in academia and the pharmaceutical industry. The continued exploration of its catalytic potential promises to unlock new and efficient pathways for the synthesis of complex chiral molecules.

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